molecular formula C19H26F3N3O2 B6019376 1-[1-(methoxyacetyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[1-(methoxyacetyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B6019376
M. Wt: 385.4 g/mol
InChI Key: HTJZSFDLSPFBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(methoxyacetyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as "MTFPP," is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTFPP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of MTFPP involves its binding to the serotonin 5-HT1A receptor, leading to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, including serotonin, dopamine, and norepinephrine. MTFPP has also been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
MTFPP has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of mood and anxiety. In animal studies, MTFPP has been shown to have anxiolytic and antidepressant effects, suggesting its potential as a therapeutic agent for these disorders. MTFPP has also been shown to have antipsychotic effects, possibly due to its affinity for the dopamine D2 receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTFPP in lab experiments is its high selectivity for the serotonin 5-HT1A receptor, which allows for the specific modulation of this receptor. MTFPP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MTFPP is its potential for off-target effects, particularly at high doses. Additionally, more research is needed to fully understand the long-term effects of MTFPP on the central nervous system.

Future Directions

There are several future directions for the study of MTFPP. One area of interest is the development of MTFPP-based therapeutics for neuropsychiatric disorders, particularly anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of MTFPP and its effects on neurotransmitter release. Finally, the development of more selective ligands for the serotonin 5-HT1A receptor may lead to the discovery of new therapeutic targets for neuropsychiatric disorders.

Synthesis Methods

The synthesis of MTFPP involves the reaction of 1-(methoxyacetyl)-3-piperidinylamine with 3-(trifluoromethyl)benzaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds through a condensation reaction, followed by cyclization to form the piperazine ring. The resulting product is then purified using column chromatography, yielding MTFPP as a white solid.

Scientific Research Applications

MTFPP has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a tool for studying the central nervous system. MTFPP has been shown to act as a potent and selective ligand for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This receptor is also implicated in the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-methoxy-1-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3O2/c1-27-14-18(26)25-7-3-6-17(13-25)24-10-8-23(9-11-24)16-5-2-4-15(12-16)19(20,21)22/h2,4-5,12,17H,3,6-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJZSFDLSPFBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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